molecular formula C17H18N2O2 B2387794 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 684228-34-0

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2387794
CAS No.: 684228-34-0
M. Wt: 282.343
InChI Key: XYKLSOOUVLSMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A novel series of pyrazoline derivatives, including those with a furan nucleus, have been synthesized and evaluated for their antimicrobial properties. For instance, compounds synthesized from the reaction of 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one by cyclization reaction showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The molecular docking studies of these compounds indicated promising binding interactions with bacterial proteins, suggesting their potential as antibacterial agents (A. B. S. Khumar, M. R. Ezhilarasi, B. Prabha, 2018). Furthermore, pyrazoline derivatives synthesized by cyclization of alkoxy chalcones with thiosemicarbazide have shown promising antibacterial activity, highlighting their potential use in developing new antimicrobial agents (M. Rani, M. Yusuf, Salman A. Khan, 2012).

Anticancer Activity

Several synthesized pyrazoline and chalcone derivatives have demonstrated potential anticancer activities. The synthesis and evaluation of such compounds have shown promising results against various cancer cell lines. For example, a study involving the synthesis of chalcones and acetyl pyrazoline derivatives containing a furan nucleus evaluated these compounds for their antitubercular activity, which indirectly suggests their potential for broader biological applications, including anticancer properties (D. Bhoot, R. Khunt, H. Parekh, 2011).

Molecular Docking and Biological Evaluations

The molecular docking studies of synthesized compounds have played a crucial role in understanding their potential biological activities. For instance, novel pyrazoline derivatives have been synthesized and evaluated for their antiinflammatory and antibacterial activities, with molecular docking results suggesting their beneficial roles as molecular templates for further development (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).

Synthesis and Characterization

The synthesis and characterization of novel compounds involving 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one and its derivatives are fundamental to understanding their potential applications. Studies have detailed the synthesis processes, structural elucidation, and subsequent biological evaluations of these compounds, providing a basis for their potential use in pharmaceuticals and as biochemical tools (L. Anthony, D. Rajaraman, M. Shanmugam, K. Krishnasamy, 2020).

Properties

IUPAC Name

1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-3-17(20)19-15(16-5-4-10-21-16)11-14(18-19)13-8-6-12(2)7-9-13/h4-10,15H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKLSOOUVLSMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322168
Record name 1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666333
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

684228-34-0
Record name 1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.